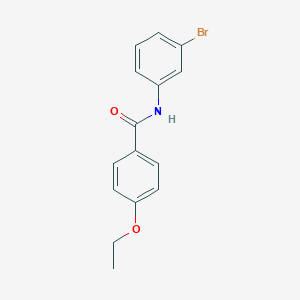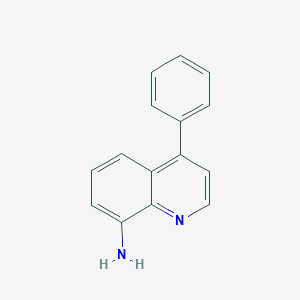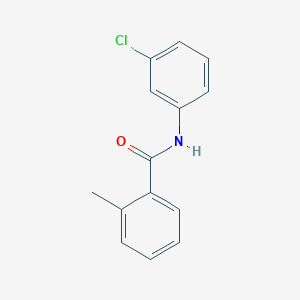
Benzamide, N-(3-chlorophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(3-chlorophenyl)-2-methyl-, is a chemical compound that is widely used in scientific research. It is an organic compound that belongs to the class of benzamides. Benzamides are a group of compounds that have been extensively studied due to their potential therapeutic properties. Benzamide, N-(3-chlorophenyl)-2-methyl- is synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mechanism Of Action
The exact mechanism of action of Benzamide, N-(3-chlorophenyl)-2-methyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It may also act as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical And Physiological Effects
Benzamide, N-(3-chlorophenyl)-2-methyl- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. In addition, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Benzamide, N-(3-chlorophenyl)-2-methyl- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, it also has some limitations. It may have variable effects depending on the animal model used, and its therapeutic potential in humans is not fully understood.
Future Directions
There are several future directions for research on Benzamide, N-(3-chlorophenyl)-2-methyl-. One area of research is the development of more potent and selective analogs of Benzamide, N-(3-chlorophenyl)-2-methyl-. Another area of research is the exploration of its potential therapeutic applications in humans. It may also be useful to investigate its potential use in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to fully understand its mechanism of action and its effects on the central nervous system.
In conclusion, Benzamide, N-(3-chlorophenyl)-2-methyl- is a chemical compound that has been extensively studied for its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop more potent and selective analogs.
Synthesis Methods
Benzamide, N-(3-chlorophenyl)-2-methyl- can be synthesized using various methods. One of the most common methods is the reaction of 3-chloroaniline with 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine such as ammonia or methylamine to form the final product. Other methods include the reaction of 3-chloroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Scientific Research Applications
Benzamide, N-(3-chlorophenyl)-2-methyl- has been extensively used in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
properties
CAS RN |
10449-88-4 |
|---|---|
Product Name |
Benzamide, N-(3-chlorophenyl)-2-methyl- |
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H12ClNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17) |
InChI Key |
ZNBNLMVCJLGUKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




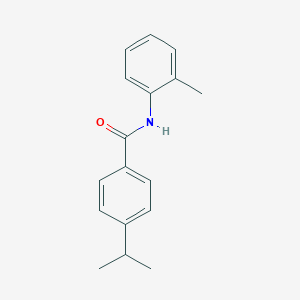
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
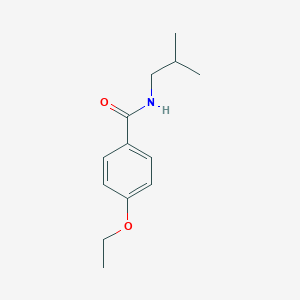
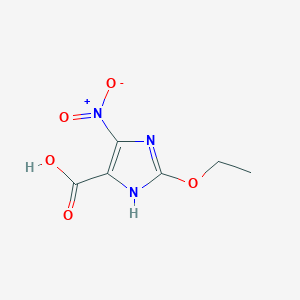

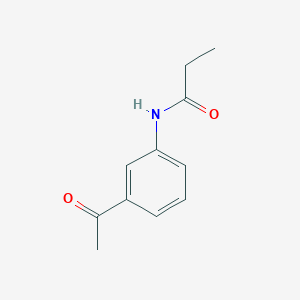
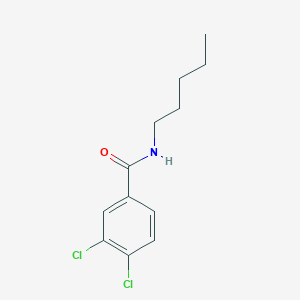

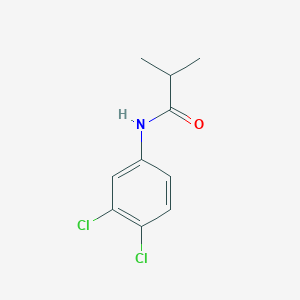

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
